BAY1125976 was developed by Bayer AG and has been investigated in clinical settings for its efficacy against solid tumors, including breast and prostate cancers. It is classified as a small molecule drug and falls under the category of targeted cancer therapies, specifically designed to inhibit oncogenic signaling pathways.
The synthesis of BAY1125976 involves several steps that typically include:
The specific synthetic route has been detailed in various studies, emphasizing the importance of optimizing each step for yield and purity.
BAY1125976 has a well-defined molecular structure characterized by:
The three-dimensional conformation of BAY1125976 allows it to fit into the allosteric site of AKT, effectively modulating its activity.
BAY1125976 undergoes various chemical reactions during its interaction with biological targets:
These interactions are crucial for understanding how BAY1125976 exerts its therapeutic effects in cancer models.
The mechanism of action for BAY1125976 involves:
Clinical studies have demonstrated that BAY1125976 effectively reduces levels of phosphorylated AKT in patients, confirming its mechanism of action.
BAY1125976 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate dosing regimens.
BAY1125976 has significant potential applications in oncology:
The PI3K-AKT-mTOR (PAM) pathway is a master regulator of cellular survival, proliferation, and metabolism, and its dysregulation is a hallmark of cancer. Activation occurs via receptor tyrosine kinases (RTKs), which recruit class I PI3K to the plasma membrane, generating phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits AKT via its pleckstrin homology (PH) domain, enabling phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2) for full activation [3] [10]. Oncogenic aberrations in this pathway include:
Table 1: Prevalence of PAM Pathway Alterations in Human Cancers [3] [7]
Gene | Alteration Type | Key Cancer Types | Prevalence Range |
---|---|---|---|
PIK3CA | Activating mutations | Breast, endometrial, colorectal | 11–35% |
PTEN | Loss/mutation | Glioblastoma, prostate, melanoma | 20–40% |
AKT1 | E17K mutation | Breast, colorectal, ovarian | 1–6% |
mTOR | Amplification | Lung, renal, hepatocellular carcinoma | 5–15% |
These alterations correlate with therapeutic resistance, metastasis, and poor prognosis, validating the PAM pathway as a critical anticancer target [3] [7] [10].
AKT isoforms share >80% sequence homology but exhibit distinct physiological and pathological roles due to structural and regulatory differences:
Table 2: Structural and Functional Properties of AKT Isoforms [4] [8]
Isoform | Key Structural Features | Primary Functions | Cancer Associations |
---|---|---|---|
AKT1 | Longer α-helix in PH domain | Cell survival, proliferation | E17K mutations (breast, ovarian) |
AKT2 | Unique C-terminal extension | Glucose metabolism, insulin | Amplification (pancreatic, ovarian) |
AKT3 | Altered PH domain charge | Brain development | Rare in solid tumors |
Subcellular localization further dictates isoform specificity: AKT2 preferentially localizes to GLUT4 vesicles in adipocytes, enabling glucose transport regulation, while AKT1 shows broader distribution [4] [8].
ATP-competitive AKT inhibitors lack isoform selectivity and disrupt physiological metabolic functions. BAY1125976 represents a novel class of allosteric inhibitors that overcome these limitations:
Table 3: Selectivity and Cellular Activity of BAY1125976 [1] [6]
Parameter | AKT1 | AKT2 | AKT3 |
---|---|---|---|
IC50 (10 µM ATP) | 5.2 nM | 18 nM | 427 nM |
IC50 (2 mM ATP) | 44 nM | 36 nM | >1 µM |
Cell proliferation (IC50) | 50–200 nM (breast/prostate lines) |
Clinically, BAY1125976 showed a 27.9% clinical benefit rate in hormone receptor-positive breast cancer (phase I trial, NCT01915576), though AKT1E17K status did not correlate with response, highlighting the need for composite biomarkers (e.g., PTEN loss + PIK3CA mutation) [9]. Allosteric inhibition thus offers a promising strategy to target oncogenic AKT signaling while preserving metabolic homeostasis governed by AKT2 and AKT3 [1] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7